N,N-diethyl-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

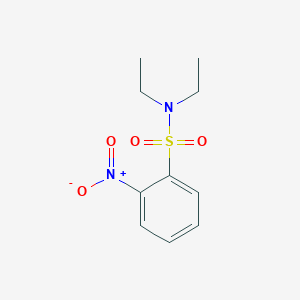

N,N-diethyl-2-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with two ethyl groups (-C2H5) attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of N,N-diethylbenzenesulfonamide: The synthesis of N,N-diethyl-2-nitrobenzenesulfonamide typically begins with the nitration of N,N-diethylbenzenesulfonamide. This reaction involves the introduction of a nitro group into the benzene ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position of the benzene ring.

Purification: The crude product obtained from the nitration reaction is purified using recrystallization techniques. Solvents such as ethanol or methanol are commonly used for recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human intervention.

Analyse Chemischer Reaktionen

Reductive Cyclization with Nitriles

N,N-Diethyl-2-nitrobenzenesulfonamide undergoes reductive cyclization with nitriles in the presence of samarium diiodide (SmI₂), forming 2H-1,2,4-benzothiadiazine 1,1-dioxides. This reaction proceeds under mild, neutral conditions and demonstrates broad substrate tolerance .

Key Conditions

-

Reagent: SmI₂ (6 equivalents)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Below –20°C initiation, followed by warming to room temperature

-

Yields: 74–86% (Table 1)

Table 1: Reductive Cyclization with Nitriles

| Nitrile Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 2 | 75 |

| Benzyl | 2 | 85 |

| p-Chlorophenyl | 2 | 77 |

| p-Trifluoromethyl | 2 | 75 |

Mechanistic Insight

The reaction involves SmI₂-mediated nitro group reduction, generating a reactive intermediate that undergoes cyclization with the nitrile to form the benzothiadiazine core .

Electrophilic Diamination of α,β-Unsaturated Ketones

This compound serves as an electrophilic nitrogen source in metal-free diamination reactions. The nitro group activates the sulfonamide for nucleophilic attack, enabling efficient incorporation of nitrogen into unsaturated substrates .

Key Conditions

-

Substrates: α,β-Unsaturated ketones

-

Reagents: Molecular sieves (4 Å), ambient temperature

-

Outcome: 3-Trichloromethyl/dichloromethyl imidazolines (16 examples)

Example Reaction

Notable Features

-

2-Nitrobenzenesulfonamide (2-Ns) protecting group is cleavable under Fukuyama’s conditions (thiolate nucleophiles) .

Alkylation and Substitution Reactions

The sulfonamide nitrogen participates in alkylation reactions under basic conditions. For example, treatment with 3-phenylpropyl bromide and potassium carbonate in DMF yields N,N-disubstituted sulfonamides .

General Protocol

-

Substrate: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

Alkylating Agent: 3-Phenylpropyl bromide

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 60°C

Limitations

Reduction of Nitro Group

The nitro group in this compound can be selectively reduced to an amine under hydrogenation conditions, forming N,N-diethyl-2-aminobenzenesulfonamide.

Typical Conditions

Application

This reduction enables access to aminobenzenesulfonamide derivatives for further functionalization .

Stability Under Acidic/Basic Conditions

The 2-nitrobenzenesulfonamide group exhibits exceptional stability:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Diethyl-2-nitrobenzenesulfonamide is primarily recognized for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition can have therapeutic implications in treating conditions such as glaucoma and certain types of epilepsy. The compound's ability to inhibit these enzymes can lead to the development of new pharmacological agents targeting such diseases .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the following areas:

- Synthesis of Medium-Ring Amines : It is employed in N-alkylation reactions with ω-bromo alkanols under Mitsunobu conditions, facilitating the formation of medium-ring amines .

- Cyclization Reactions : this compound is used in cyclization reactions involving ω-bromo alkylsulfonamides, which can lead to the formation of complex cyclic structures .

- Intramolecular Hydroamination : The compound is involved in synthesizing cyclic nitrogen compounds through intramolecular hydroamination processes, which are essential for creating various nitrogen-containing heterocycles .

Reactivity and Mechanistic Studies

In addition to its synthetic applications, this compound has been utilized in mechanistic studies to understand reaction pathways involving C-H insertion reactions and intermolecular amination of allyl alcohols. These studies provide insights into the reactivity patterns of similar sulfonamide derivatives and their potential applications in drug discovery .

Case Study 1: Development of Carbonic Anhydrase Inhibitors

A study highlighted the potential of this compound analogs as carbonic anhydrase inhibitors. The research demonstrated that modifications to the sulfonamide moiety could enhance inhibitory activity, suggesting pathways for developing more effective therapeutic agents against conditions like glaucoma .

Case Study 2: Synthesis of Huperzine-Q2

Another significant application involved the synthesis of huperzine-Q2, a potent acetylcholinesterase inhibitor derived from lycopodium alkaloids. The use of this compound as a precursor allowed for efficient synthesis routes that could be scaled for pharmaceutical production .

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with the nitro group at the 3-position.

5-Bromo-N,N-diethyl-2-nitrobenzenesulfonamide: Contains a bromine atom in addition to the nitro and sulfonamide groups.

N,N-diethyl-4-nitrobenzenesulfonamide: Nitro group at the 4-position.

Uniqueness: N,N-diethyl-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group at the 2-position, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biologische Aktivität

N,N-diethyl-2-nitrobenzenesulfonamide (DENBS) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group, sulfonamide moiety, and diethyl substituents. The presence of these functional groups contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of DENBS is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to alterations in cellular function. The sulfonamide group is known to inhibit specific enzymes, particularly those involved in folate metabolism, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to antimicrobial effects as well as potential applications in cancer therapy .

Antimicrobial Activity

DENBS has been studied for its antimicrobial properties, particularly against bacterial strains. Its mechanism involves inhibition of bacterial folate synthesis, which is vital for bacterial growth and replication. In vitro studies have demonstrated that DENBS exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent research has indicated that sulfonamide derivatives like DENBS may possess anticancer properties. The inhibition of specific enzymes involved in tumor growth pathways has been suggested as a mechanism by which DENBS could exert its effects. Studies have shown that DENBS can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationships (SAR)

The SAR of DENBS and related compounds has been extensively investigated to optimize their biological activity. Modifications to the nitro and sulfonamide groups have been correlated with changes in potency and selectivity against various targets. For instance, variations in the alkyl chain length on the nitrogen atoms have been shown to influence the compound's solubility and bioavailability, impacting its overall efficacy .

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Effective against multiple bacterial strains |

| N,N-Dimethyl-2-nitrobenzenesulfonamide | - | Moderate Antimicrobial | Reduced efficacy compared to DENBS |

| N,N-Ethyl-2-nitrobenzenesulfonamide | - | Low Antimicrobial | Less effective due to structural changes |

Case Studies

- Antibacterial Efficacy : A study published in Pharmaceutical Chemistry demonstrated that DENBS effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

- Anticancer Activity : In vitro studies reported in Cancer Research showed that DENBS induced cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into DENBS as a potential chemotherapeutic agent .

- Enzyme Inhibition Studies : Research highlighted in Journal of Medicinal Chemistry revealed that DENBS acts as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition was linked to the compound's antibacterial properties, providing insights into its mechanism of action .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-8-6-5-7-9(10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZRXKFWHHNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401055 | |

| Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77925-51-0 | |

| Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.